2-Demethyl Colchicine 2-O-Sulfate
Description
Historical Perspectives and Natural Occurrence of Colchicine (B1669291)
Colchicine, a potent alkaloid, has a long and storied history in medicine. Its use dates back to ancient Egypt, where extracts from the autumn crocus plant (Colchicum autumnale) were used to treat swelling and pain. axios-research.commdpi.com The Ebers Papyrus, an ancient Egyptian medical text from around 1550 B.C., contains descriptions of using this plant for such ailments. axios-research.com In the first century A.D., the Greek physician Pedanius Dioscorides also documented the use of Colchicum for treating gout. axios-research.com
The active compound, colchicine, was first isolated in 1820 by French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou. axios-research.com This discovery paved the way for its standardized use in medicine.
Colchicine is a naturally occurring secondary metabolite found in plants of the Colchicum genus, with Colchicum autumnale being a primary source. nih.govnih.gov It is also found in Gloriosa superba, commonly known as the flame lily. nih.gov The concentration of colchicine varies in different parts of the plant, with the highest levels typically found in the seeds and corms (bulb-like underground stems). nih.gov
Overview of Colchicine Analogues and Derivatives in Academic Research
The unique chemical structure and biological activity of colchicine have spurred extensive research into its analogues and derivatives. researchgate.net Scientists have synthesized numerous modifications of the colchicine molecule to explore their structure-activity relationships, aiming to enhance therapeutic effects while reducing toxicity. researchgate.net These derivatives often involve alterations to the A, B, or C rings of the colchicine structure. researchgate.net
Research in this area has led to the development of compounds with a range of biological activities, including potential anticancer properties. nih.gov The study of these analogues helps to elucidate the specific molecular interactions responsible for colchicine's effects, such as its well-known ability to inhibit microtubule polymerization. nih.govdrugbank.com
Specific Context of 2-Demethyl Colchicine 2-O-Sulfate within Colchicine Biochemistry
This compound is primarily recognized as a metabolite of colchicine. In the body, particularly in the liver, colchicine undergoes metabolism, a process that includes demethylation. drugbank.com One of the resulting metabolites is 2-demethylcolchicine (B602061). drugbank.com This intermediate can then undergo a phase II conjugation reaction, where a sulfate (B86663) group is added to the 2-hydroxyl position, forming this compound. mdpi.com This sulfation process generally increases the water solubility of the compound, facilitating its excretion from the body. mdpi.com
Beyond its role as a metabolite, this compound is also identified as an impurity in commercially produced colchicine. The presence of this and other impurities is a significant consideration in the pharmaceutical industry, as even small amounts of related substances can potentially impact the efficacy and safety of the final drug product. google.com Regulatory bodies and pharmacopeias set strict limits on the levels of such impurities in pharmaceutical-grade colchicine. synzeal.com
While the precursor, 2-demethylcolchicine, has been shown to have significantly less anti-inflammatory activity compared to colchicine, the specific biological activity of the sulfated conjugate is an area of ongoing interest. nih.gov Studying the properties of this compound is crucial for several reasons:
Pharmacokinetic Understanding: Characterizing its formation and elimination helps in understanding the complete pharmacokinetic profile of colchicine.
Toxicological Assessment: Although sulfation is typically a detoxification pathway, it is essential to confirm that the metabolite does not possess any unexpected toxicity.
Impurity Profiling: As a known impurity, its chemical and physical properties must be well-documented to develop effective analytical methods for its detection and quantification in colchicine drug substances and products. This ensures the quality, safety, and consistency of the medication. nih.govgoogle.com
In essence, while not a therapeutic agent in its own right, the study of this compound is integral to a thorough understanding of its parent compound, colchicine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(7S)-7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO9S/c1-11(23)22-15-7-5-12-9-18(29-3)20(31-32(25,26)27)21(30-4)19(12)13-6-8-17(28-2)16(24)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,25,26,27)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOCBMNRNKYWSA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Colchicine Skeletons Towards Sulfated Analogues
Strategies for the Total Synthesis and Semisynthesis of Colchicine (B1669291) and Demethylated Colchicine Precursors
The journey to sulfated colchicine analogs begins with the availability of suitable precursors, primarily colchicine itself or its demethylated forms. These precursors can be obtained through either total synthesis, a complete construction of the molecule from simple starting materials, or semisynthesis, the modification of a naturally derived starting material.
Total synthesis of the intricate 6-7-7 fused ring system of colchicine is a formidable challenge that has been a benchmark in organic synthesis for decades. hebmu.edu.cnrsc.org Various strategies have been developed, often categorized by the method of constructing the seven-membered B and C rings. hebmu.edu.cn Key intermediates in many formal total syntheses include colchiceine, desacetamidocolchiceine, and trimethylcolchicinic acid. hebmu.edu.cn Some approaches have utilized biomimetic strategies, mimicking the proposed biosynthetic pathway of colchicine. rsc.org Recent advancements have led to more concise and enantioselective total syntheses of (-)-colchicine, achieving high yields in fewer steps. rsc.orgacs.orgresearchgate.net
Semisynthesis offers a more direct route to colchicine precursors by leveraging the natural abundance of related compounds. For instance, colchicoside (B193306) can be enzymatically converted to 3-O-demethylcolchicine using cellulase. google.com This demethylated product can then be alkylated to yield colchicine. google.com Regioselective demethylation of colchicine at different positions, such as C1, C2, C3, or C10, provides a range of demethylated precursors for further derivatization. nih.govnih.govresearchgate.net For example, treating colchicine with a mixture of glacial acetic acid and hydrochloric acid can lead to the formation of 10-demethylcolchicine (colchiceine). nih.gov
Table 1: Key Precursors in Colchicine Synthesis
| Precursor Name | Type | Significance |
|---|---|---|
| Colchiceine | Demethylated Colchicine | A prominent precursor in both total and semisynthesis, existing in equilibrium with its tautomer, isocolchiceine. hebmu.edu.cn |
| Desacetamidocolchiceine | Synthetic Intermediate | An important intermediate reached in formal total syntheses of colchicine. hebmu.edu.cn |
| Trimethylcolchicinic Acid | Synthetic Intermediate | An advanced precursor that has been successfully converted to colchicine. hebmu.edu.cn |
| 3-O-demethylcolchicine | Semisynthetic Precursor | Obtained from the enzymatic hydrolysis of colchicoside. google.com |
| 2-Demethyl Colchicine | Demethylated Colchicine | A key precursor for the synthesis of 2-O-sulfated analogs. |
Targeted Sulfation Techniques for Colchicine Derivatives
With the precursor in hand, the next critical step is the introduction of the sulfate (B86663) group at a specific position on the colchicine scaffold. Both enzymatic and chemical methods have been explored for this purpose.
Enzymatic Sulfation Approaches and Characterization of Sulfotransferase Activity
Enzymatic sulfation offers a high degree of regioselectivity, a crucial aspect when dealing with a molecule possessing multiple potential sulfation sites. Sulfotransferases (SULTs) are a class of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, such as a hydroxyl group on a colchicine derivative. While specific studies on the enzymatic sulfation of 2-demethyl colchicine are not extensively detailed in the provided results, the general principles of using SULTs for the sulfation of small molecules are well-established. The characterization of sulfotransferase activity would involve incubating the demethylated colchicine precursor with a specific SULT isozyme and PAPS, followed by analysis of the reaction mixture to identify and quantify the sulfated product.
Chemical Sulfation Reagents and Reaction Procedures for 2-O-Sulfation
Chemical sulfation provides a more direct and often higher-yielding approach to producing sulfated analogs. The synthesis of 2-Demethyl Colchicine 2-O-Sulfate would involve the reaction of 2-demethyl colchicine with a suitable sulfating agent. Common reagents for this transformation include sulfur trioxide complexes, such as sulfur trioxide pyridine (B92270) or sulfur trioxide dimethylformamide, or chlorosulfonic acid. The reaction is typically carried out in an aprotic solvent at controlled temperatures to prevent side reactions. The choice of reagent and reaction conditions is critical to ensure selective sulfation at the 2-O position and to avoid degradation of the sensitive colchicine core.
Design and Synthesis of Novel Colchicine Analogues Incorporating Sulfated Moieties
The design of novel sulfated colchicine analogs is driven by the desire to modulate the biological activity and physicochemical properties of the parent compound. rsc.orgacs.orgsemanticscholar.org The introduction of a sulfate group, a highly polar and charged moiety, can significantly alter properties such as water solubility and interaction with biological targets. Researchers are exploring the synthesis of various sulfated derivatives to understand the structure-activity relationships. This includes the synthesis of analogs with the sulfate group at different positions on the colchicine rings and the combination of sulfation with other structural modifications. rsc.orgacs.orgsemanticscholar.org The synthesis of these novel analogs often follows the general principles outlined above, starting with the appropriate demethylated precursor and employing either enzymatic or chemical sulfation methods.
Biochemical and Molecular Mechanisms of Action of 2 Demethyl Colchicine 2 O Sulfate
Interactions with Microtubule Dynamics and Tubulin Binding
There is no specific information available on the interaction of 2-Demethyl Colchicine (B1669291) 2-O-Sulfate with microtubule dynamics or its binding to tubulin.
Specific Binding Sites on Tubulin Alpha-Beta Dimers (Colchicine Binding Site)
While the colchicine binding site on the β-tubulin subunit is well-established for colchicine and its analogs, the specific binding characteristics of 2-Demethyl Colchicine 2-O-Sulfate to this site have not been documented nih.govnih.govdrugbank.com.
Impact on Tubulin Polymerization and Depolymerization Kinetics
Data detailing the impact of this compound on the kinetics of tubulin polymerization and depolymerization are not present in the available scientific literature. For the parent compound, colchicine, this inhibition is a primary mechanism of its bioactivity drugbank.commdpi.com.
Effects on Microtubule Architecture and Cellular Network Integrity
The effects of this compound on microtubule architecture and the integrity of the cellular network have not been specifically studied or reported.
Perturbation of Cell Cycle Progression
There are no studies available that describe the specific effects of this compound on cell cycle progression.
Induction of Mitotic Arrest (e.g., Metaphase Block)
The ability of this compound to induce mitotic arrest, a hallmark of colchicine-site binding agents, has not been scientifically demonstrated oncotarget.comjournalagent.com.
Downstream Cellular Responses (e.g., Apoptosis Induction Pathways)
The downstream cellular responses, including the specific apoptosis induction pathways triggered by this compound, are currently unknown oncotarget.comnih.gov.
Molecular Interactions Beyond Tubulin (if identified in academic literature)
While the primary molecular target of colchicine and its analogs is unequivocally tubulin, emerging research has begun to explore interactions with other proteins. A notable example of a molecular interaction beyond tubulin involves the intestinal tight junction protein Zonula Occludens-1 (ZO-1). nih.gov A molecular docking analysis investigated the interaction between ZO-1 and a variety of colchicine analogues. nih.gov This study found that colchicine and its metabolites could form stable complexes with ZO-1, primarily through hydrogen bonding and hydrophobic effects. nih.gov The residues on ZO-1 involved in these interactions included Trp19, Ser49, Gly50, Glu51, Thr52, Ser53, Arg74, Ala76, Asp84, Asn85, and Arg107. nih.gov
This interaction with ZO-1 has been suggested as a potential mechanism contributing to the gastrointestinal toxicity associated with colchicine. nih.gov Significantly, the study also indicated that metabolic transformations, such as those that would produce a compound like this compound through Phase I and Phase II reactions, could lessen this gastrointestinal toxicity. nih.gov This suggests that while the parent compounds may interact with ZO-1, their metabolites may have an altered, and in this case attenuated, interaction profile. nih.gov Beyond this specific finding with ZO-1, the broader landscape of non-tubulin molecular interactions for many colchicine derivatives, including this compound, remains an area for further investigation.
Comparative Analysis of Mechanisms with Parent Colchicine and Other Analogues
The biochemical mechanism of this compound is best understood in comparison to its parent compound, colchicine, and other synthetic or metabolic analogs. The fundamental mechanism for this class of compounds is the disruption of microtubule dynamics through binding to tubulin. nih.govnih.govdrugbank.com
Parent Compound: Colchicine Colchicine's primary mechanism of action is its binding to the colchicine binding site on β-tubulin. nih.govplos.org This interaction prevents the polymerization of αβ-tubulin heterodimers into microtubules. nih.govyoutube.com Microtubules are essential components of the cytoskeleton, crucial for processes like mitosis, cell motility, and intracellular transport. nih.gov By inhibiting microtubule formation, colchicine arrests cells in the metaphase of cell division, which underlies its potent anti-mitotic activity. nih.govnih.gov
This compound: A Metabolite Perspective this compound is a product of colchicine metabolism. Colchicine is demethylated in the liver by the enzyme CYP3A4 into metabolites such as 2-O-demethylcolchicine and 3-O-demethylcolchicine. nih.govdrugbank.com This is a Phase I metabolic reaction. Subsequently, a Phase II reaction, sulfation, can occur, adding a sulfate (B86663) group to the newly exposed hydroxyl group, resulting in this compound.
The structural modifications at the A-ring inherent in this compound are expected to alter its interaction with tubulin compared to colchicine:
Binding Affinity : The trimethoxyphenyl (TMP) A-ring of colchicine is critical for its fit within the binding pocket on β-tubulin. nih.gov The replacement of the methoxy (B1213986) group at the C-2 position with a larger, negatively charged sulfate group would significantly change the steric and electronic properties of this region. This alteration likely modifies the binding affinity and kinetics for the tubulin pocket.
Other Colchicine Analogues Comparing with other analogs further illuminates the structure-activity relationships:
Thiocolchicine Analogues : Chemically reactive A-ring modified analogs, such as 2-chloroacetyl-2-demethylthiocolchicine (2-CTC) and 3-chloroacetyl-3-demethylthiocolchicine (B140561) (3-CTC), have been synthesized. nih.gov These compounds act as competitive inhibitors of colchicine binding to tubulin, demonstrating that modifications on the A-ring are tolerated and can produce compounds that still target the same site, albeit with different binding characteristics. nih.gov For instance, both 2-CTC and 3-CTC were found to bind covalently to tubulin, preferentially labeling the β-subunit. nih.gov
The following table provides a comparative summary of the mechanistic features of this compound, its parent compound colchicine, and another synthetic analogue.
| Feature | This compound | Colchicine | 2-chloroacetyl-2-demethylthiocolchicine (2-CTC) |
| Primary Molecular Target | Presumed to be β-tubulin | β-tubulin nih.govplos.org | β-tubulin nih.gov |
| Mechanism of Action | Presumed to be inhibition of tubulin polymerization | Inhibition of tubulin polymerization nih.gov | Competitive inhibitor of colchicine binding; covalent binding to tubulin nih.gov |
| Key Structural Difference from Colchicine | Demethylation and sulfation at C-2 position of the A-ring | Parent compound with a trimethoxyphenyl A-ring nih.gov | Chloroacetyl group at C-2 and sulfur replacing oxygen at C-3 on the A-ring nih.gov |
| Nature of Interaction | Non-covalent (presumed) | Non-covalent nih.gov | Covalent nih.gov |
| Metabolic Origin | Phase I and Phase II metabolite nih.govdrugbank.com | Parent drug nih.gov | Synthetic analogue nih.gov |
Preclinical Biological Activities and Structure Activity Relationships Sar
In Vitro Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
Colchicine (B1669291) and its derivatives are well-documented for their ability to inhibit cell proliferation and induce cytotoxicity in a wide array of cancer cell lines. This activity is the cornerstone of their investigation as potential anticancer agents.
The antiproliferative effects of colchicine analogues have been demonstrated across various human cancer cell lines. For instance, a series of 20 colchicine analogues showed inhibitory effects on the proliferation of three different human cancer cell lines at concentrations ranging from 1 nM to 100 µM. nih.gov The primary mechanism of this action is the disruption of microtubule polymerization by binding to β-tubulin, which leads to mitotic arrest and subsequent apoptosis. rsc.orgnih.gov
Modifications to the colchicine structure have been shown to modulate this cytotoxic activity. For example, novel double-modified colchicine derivatives, 4-bromothiocolchicine and 4-iodothiocolchicine, have demonstrated potent activity against human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (LoVo) cell lines, with efficacy observed at nanomolar concentrations. nih.gov Similarly, the synthesis of water-soluble colchicine derivatives from 2-demethylcolchicine (B602061) and 2-demethylthiocolchicine (B14911) yielded glycinate (B8599266) esters that exhibited potent cytotoxic activity against three different tumor cell lines, with IC₅₀ values ranging from 0.02 to 0.88 µg/mL. sci-hub.se
The following table summarizes the in vitro antiproliferative activity of selected colchicine derivatives in various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-bromothiocolchicine | A549, MCF-7, LoVo | Nanomolar range | nih.gov |
| 4-iodothiocolchicine | A549, MCF-7, LoVo | Nanomolar range | nih.gov |
| Glycinate esters of 2-demethylcolchicine | Human tumor cell lines | 0.02-0.88 µg/mL | sci-hub.se |
| Colchicine Derivative 4o | HCT-116 | 0.04 | rsc.org |
A significant challenge in the therapeutic application of colchicine and its derivatives is the development of cellular resistance. The primary mechanism of this resistance is the overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. clinexprheumatol.org P-gp actively transports colchicine out of the cancer cells, thereby reducing its intracellular concentration and diminishing its cytotoxic effects. rsc.org
Studies have shown that some cancer cell lines exhibit a pleiotropic phenotype of resistance, being cross-resistant to other chemotherapeutic agents like daunomycin, vinblastine, and vincristine, which is indicative of a P-gp-mediated mechanism. google.com Research into overcoming this resistance has focused on designing colchicine derivatives with a reduced liability for P-gp induction. For example, a series of new colchicine derivatives were designed based on molecular modeling to have a lower potential for inducing P-gp. rsc.org One such derivative, compound 4o, demonstrated potent cytotoxicity in HCT-116 colon cancer cells with significantly reduced P-gp induction liability. rsc.org
Another potential mechanism of resistance involves structural polymorphisms in the β-tubulin gene. Single nucleotide polymorphisms (SNPs) can lead to amino acid substitutions in the colchicine binding site (CBS), which may reduce the binding affinity of colchicine to tubulin and consequently lead to resistance. acs.org
Anti-inflammatory and Immunomodulatory Effects in Cellular Models
Colchicine is renowned for its potent anti-inflammatory properties, which are central to its use in conditions like gout and Familial Mediterranean Fever (FMF). nih.gov These effects are primarily mediated through the disruption of microtubule-dependent inflammatory processes.
Colchicine exerts its anti-inflammatory effects by downregulating multiple inflammatory pathways. nih.gov A key mechanism is the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, which is a critical component of the innate immune response that leads to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18. nih.gov
However, studies have shown that colchicine is a poor inhibitor of certain cytokines important for fibrogenesis, such as IL-6 and TNF-α, in peripheral blood mononuclear cells. nih.govnih.gov This suggests a selective modulation of inflammatory pathways. The anti-inflammatory action of colchicine is also linked to its ability to inhibit NF-κB signaling. nih.gov
A primary anti-inflammatory mechanism of colchicine is its effect on neutrophils. By interfering with microtubule formation, colchicine inhibits neutrophil migration, adhesion, and activation. nih.govnih.gov This disruption of neutrophil chemotaxis prevents their accumulation at sites of inflammation. nih.gov
Studies have shown that colchicine can paradoxically enhance the production of superoxide (B77818) anions in neutrophils stimulated by chemotactic factors, while inhibiting the same response when induced by inflammatory microcrystals. nih.gov Furthermore, colchicine has been found to affect the viscoelastic properties of neutrophils, making them less deformable and thereby impairing their ability to migrate through confined spaces, which is a crucial step in extravasation during an inflammatory response. mdpi.comnih.gov In patients with chronic coronary artery disease, low-dose colchicine treatment has been shown to decrease CD62L expression and NGAL release in neutrophils upon ex vivo stimulation. nih.gov
Other Investigated Biological Activities in Preclinical Settings
Beyond its antiproliferative and anti-inflammatory effects, preclinical research has explored other potential therapeutic applications of colchicine and its analogues.
The anti-fibrotic properties of colchicine have been investigated in various models. Colchicine has been shown to inhibit fibroblast proliferation and collagen synthesis in vitro. nih.govnih.gov This effect is thought to be due to the inhibition of cellular collagen secretion rather than a direct effect on collagen gene transcription. nih.govnih.gov In animal models, colchicine has demonstrated the ability to inhibit tubulointerstitial fibrosis and renal fibrosis. nih.gov
In the context of anti-amyloidogenic activity, colchicine is a known inhibitor of amyloidosis. nih.gov Studies in murine models have shown that colchicine can block the deposition of amyloid fibrils. nih.gov One of its analogues, 3-demethylthiocolchicine, was found to be as effective as colchicine in preventing casein-induced amyloidogenesis but with significantly lower toxicity. nih.gov The mechanism of this action appears to be related to the inhibition of the inflammatory stimulus that drives amyloid deposition. nih.gov
Regarding cardioprotective effects , the anti-inflammatory properties of colchicine have led to its investigation in cardiovascular diseases. nih.gov By reducing inflammation, which plays a key role in atherosclerosis, colchicine may help to stabilize plaques and reduce cardiovascular events. nih.gov Recent clinical trials have provided evidence for the benefit of colchicine in reducing major cardiovascular events in patients with coronary artery disease. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Analysis
Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore analysis are computational tools utilized in drug discovery to correlate the chemical structure of compounds with their biological activities. These methods are instrumental in predicting the activity of new molecules, optimizing lead compounds, and understanding the molecular features essential for biological effect. In the context of colchicine and its analogues, these studies are crucial for designing derivatives with improved potency and reduced toxicity.
A pharmacophore represents the three-dimensional arrangement of essential electronic and steric features that are necessary for a molecule to interact with a specific biological target. For colchicine site inhibitors, pharmacophore models are typically developed using the crystal structure of tubulin in complex with a known ligand. These models help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity of a compound to the colchicine binding site on tubulin.
Influence of Sulfation at C-2 on Biological Potency and Selectivity
Currently, there is a lack of specific scientific literature detailing the synthesis or biological evaluation of 2-Demethyl Colchicine 2-O-Sulfate. While research exists on various modifications of the colchicine A-ring, including demethylation, information regarding the direct sulfation at the C-2 hydroxyl group of 2-demethylcolchicine and its subsequent effect on biological potency and selectivity is not available in the reviewed scientific papers and patents. General studies on colchicine derivatives have shown that modifications to the A-ring can significantly impact activity, but without specific data on C-2 sulfation, a detailed analysis is not possible.
Contribution of Demethylation to the Overall Activity Profile of Colchicine Analogues
Demethylation of the methoxy (B1213986) groups on the A-ring of colchicine has been a strategy to create analogues with altered biological profiles. The removal of the methyl group at the C-2 position results in 2-demethylcolchicine, a compound that has been studied for its biological effects.
Modifications on the A-ring, which is rich in electrons due to its three methoxy groups, are known to influence the molecule's interaction with its biological target. Studies have indicated that the demethylation of the methoxy groups on the A-ring can lead to a decrease in toxicity. The order of this effect on toxicity has been suggested as 3-OCH3 > 2-OCH3 > 1-OCH3, implying that demethylation at the C-2 position contributes to a reduction in toxicity compared to demethylation at the C-3 position.
The antiproliferative activity of various demethylated colchicine analogues has been a subject of research, confirming that such modifications affect their biological properties. For instance, regioselective demethylation has been shown to produce compounds with interesting biological profiles. However, a direct quantitative comparison of 2-demethylcolchicine with other analogues in various cancer cell lines is needed to fully elucidate the specific contribution of the C-2 hydroxyl group to the activity profile.
Biotransformation, Metabolic Fate, and Analytical Characterization in Research Systems
Enzymatic Pathways of Colchicine (B1669291) and its Demethylated/Sulfated Metabolites
The conversion of colchicine into its various metabolites is a multi-step process primarily occurring in the liver. This involves initial demethylation reactions followed by conjugation with sulfate (B86663) groups.
The initial and rate-limiting step in the metabolism of colchicine is its demethylation, a process predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. Research has pinpointed specific isoforms responsible for this transformation.
Key Findings on CYP Isoforms:
CYP3A4: This isoform is the principal enzyme responsible for the O-demethylation of colchicine at both the 2- and 3-positions of the A ring, leading to the formation of 2-demethylcolchicine (B602061) (2-DMC) and 3-demethylcolchicine (3-DMC). The significant role of CYP3A4 makes colchicine metabolism susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.
CYP2B6, CYP2C8, and CYP2D6: While CYP3A4 is the major player, other isoforms like CYP2B6, CYP2C8, and CYP2D6 also contribute to the demethylation of colchicine, albeit to a lesser extent.
This enzymatic process is a critical determinant of the pharmacokinetic profile of colchicine and its subsequent metabolites.
Following demethylation, the resulting hydroxylated metabolites, such as 2-demethylcolchicine, undergo Phase II conjugation reactions. Sulfation, a key pathway in this phase, involves the transfer of a sulfonate group, a reaction catalyzed by sulfotransferase (SULT) enzymes.
Insights into Sulfation Pathways:
SULT1A1: Studies utilizing human liver cytosol and recombinant human SULT isoforms have identified SULT1A1 as a key enzyme in the sulfation of 3-demethylcolchicine.
Formation of Sulfated Metabolites: The sulfation of 2-demethylcolchicine and 3-demethylcolchicine results in the formation of 2-demethylcolchicine-2-O-sulfate and 3-demethylcolchicine-3-O-sulfate, respectively. These sulfated conjugates are more water-soluble, which facilitates their elimination from the body.
The table below summarizes the key enzymes involved in the biotransformation of colchicine.
| Metabolic Step | Precursor Compound | Key Enzyme(s) | Resulting Metabolite(s) |
| Demethylation | Colchicine | CYP3A4, CYP2B6, CYP2C8, CYP2D6 | 2-demethylcolchicine, 3-demethylcolchicine |
| Sulfation | 2-demethylcolchicine | Sulfotransferases (e.g., SULT1A1) | 2-demethylcolchicine-2-O-sulfate |
| Sulfation | 3-demethylcolchicine | SULT1A1 | 3-demethylcolchicine-3-O-sulfate |
In Vivo Biotransformation in Preclinical Animal Models
Preclinical studies in animal models, particularly rats, have provided valuable insights into the in vivo metabolic fate of colchicine. These studies have confirmed the formation of demethylated and sulfated metabolites in biological fluids and tissues.
Findings from Animal Studies:
Metabolite Identification: In rats, both 2-demethylcolchicine and 3-demethylcolchicine have been identified as major metabolites.
Excretion Pathways: Following intravenous administration of colchicine to rats, the parent drug and its metabolites, including the sulfated conjugates, are excreted in bile and urine. This highlights the importance of both renal and hepatic clearance mechanisms.
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
The accurate detection and quantification of colchicine and its metabolites from complex biological samples are crucial for metabolic studies. This requires the use of highly sensitive and specific analytical techniques.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the foundational separation techniques used in the analysis of colchicine and its derivatives. These methods separate compounds based on their physicochemical properties as they pass through a column.
Methodology: A common approach involves using a C18 reversed-phase column with a gradient elution of a mobile phase, typically consisting of an aqueous component (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol).
Advantages of UHPLC: UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, which are critical for resolving structurally similar metabolites in complex matrices.
The coupling of liquid chromatography with mass spectrometry (MS) provides unparalleled specificity and sensitivity for the analysis of colchicine metabolites.
Applications of Mass Spectrometry:
LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying known metabolites. It operates by selecting a specific precursor ion (the metabolite of interest) and fragmenting it to produce unique product ions. This multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification.
HRMS/MS: High-resolution mass spectrometry (HRMS/MS) provides highly accurate mass measurements, which is invaluable for the structural elucidation of unknown metabolites. This technique can help to differentiate between isomeric metabolites and confirm their elemental composition.
The combination of advanced chromatographic and mass spectrometric techniques has been instrumental in characterizing the metabolic profile of colchicine and identifying novel metabolites like 2-demethyl colchicine 2-O-sulfate.
Sample Preparation Strategies for Complex Biological Samples (e.g., cell lysates, animal tissues)nih.gov
The accurate analysis of "this compound" in complex biological matrices such as cell lysates and animal tissues necessitates robust sample preparation strategies. These methods are crucial for extracting the analyte of interest, removing interfering substances, and concentrating the sample to a level suitable for detection by analytical instrumentation. The choice of a specific strategy is often dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity of the detection method. Recent studies have identified several sulfated metabolites of colchicine, indicating that sulfation is a relevant biotransformation pathway. nih.govresearchgate.net While direct methods for "this compound" are not explicitly detailed in the available literature, the preparation techniques for analogous sulfated metabolites and colchicine itself provide a strong foundation for its extraction and analysis.
Initial processing of tissue samples typically involves homogenization to disrupt the cellular structure and release the intracellular contents into an extraction buffer. uab.edu This is a critical step to ensure efficient extraction of the target analyte. For cell lysates, the process often begins with quenching to halt metabolic activity, followed by cell lysis to release the intracellular components. ox.ac.ukwikipedia.org
Following initial homogenization or lysis, several extraction techniques can be employed, primarily categorized as liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. oup.com The selection of the organic solvent is critical and depends on the polarity of the analyte. For sulfated metabolites, which are generally more polar than their parent compounds, a more polar extraction solvent may be required.
A common approach for the extraction of drugs and their metabolites from biological fluids involves adjusting the pH of the aqueous phase to optimize the partitioning of the analyte into the organic phase. wikipedia.org However, for highly polar sulfated conjugates, achieving high recovery with traditional LLE can be challenging.
| Parameter | Description |
| Principle | Partitioning of the analyte between two immiscible liquid phases based on its solubility. oup.com |
| Sample Pre-treatment | Homogenization of tissues or lysis of cells. uab.eduox.ac.uk |
| Typical Solvents | A range of organic solvents can be used, with the choice depending on the analyte's polarity. For related compounds, solvents like toluene-hexane-isoamyl alcohol have been used. wikipedia.org |
| Key Considerations | The high polarity of sulfated metabolites may limit the efficiency of traditional LLE. The choice of solvent and pH are critical parameters to optimize. |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices. nist.govnih.gov It relies on the affinity of the analyte for a solid sorbent material packed in a cartridge or well plate. For sulfated metabolites, which are anions, weak anion exchange (WAX) SPE is a particularly effective strategy. youtube.com
The general steps for SPE include:
Conditioning: The sorbent is treated with a solvent to activate it.
Loading: The sample is passed through the sorbent, and the analyte of interest is retained.
Washing: The sorbent is washed with a solvent to remove interfering compounds.
Elution: The analyte is eluted from the sorbent using a different solvent.
A study on urinary sulfate metabolites utilized WAX SPE to successfully isolate the sulfated fraction from urine. youtube.com This approach would be highly applicable to the extraction of "this compound" from cell lysates and tissue homogenates.
| Parameter | Description |
| Principle | Selective retention of the analyte on a solid sorbent followed by elution. nist.gov |
| Sorbent Type | For sulfated metabolites, Weak Anion Exchange (WAX) is highly effective due to the anionic nature of the sulfate group. youtube.com |
| General Procedure | Conditioning, loading, washing, and elution. |
| Advantages | High selectivity for charged species like sulfates, leading to cleaner extracts and improved analytical sensitivity. |
Protein Precipitation
For samples with high protein content, such as cell lysates and tissue homogenates, protein precipitation is a common initial step to remove proteins that can interfere with analysis and damage analytical columns. This is often achieved by adding a cold organic solvent like methanol (B129727) or acetonitrile, or a salt solution such as zinc sulfate. wikipedia.orgoup.com Following precipitation, the sample is centrifuged, and the supernatant containing the analyte is collected for further purification or direct analysis. A study on the quantification of colchicine in human plasma utilized zinc sulfate for protein precipitation. oup.com
| Parameter | Description |
| Principle | Removal of proteins by inducing their precipitation from the sample matrix. |
| Precipitating Agents | Cold organic solvents (e.g., methanol, acetonitrile) or salt solutions (e.g., zinc sulfate). wikipedia.orgoup.com |
| Procedure | Addition of precipitating agent, incubation (often at low temperature), and centrifugation to pellet the precipitated proteins. |
| Application | A crucial first step for protein-rich samples to prevent interference and protect analytical instrumentation. |
Computational Chemistry and Molecular Modeling Studies of 2 Demethyl Colchicine 2 O Sulfate
Molecular Docking Simulations with Target Proteins (e.g., Tubulin)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, 2-Demethyl Colchicine (B1669291) 2-O-Sulfate and the tubulin protein. These simulations are crucial for understanding the binding affinity and the specific interactions that stabilize the ligand-protein complex.
Research findings from docking studies on various colchicine analogues have consistently identified the colchicine binding site located at the interface of the α- and β-tubulin subunits. plos.orgnih.govresearchgate.net This binding pocket is characterized by a funnel shape and is surrounded by key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. nih.gov For instance, studies on DAMA-colchicine, a closely related analogue, revealed critical interactions with residues such as Cys241. researchgate.net
Based on the known structure of the colchicine binding site and the docking results of similar compounds, a hypothetical molecular docking simulation of 2-Demethyl Colchicine 2-O-Sulfate with tubulin can be proposed. The trimethoxy-phenyl ring (A-ring) of the colchicine scaffold is expected to occupy a hydrophobic pocket, while the tropolone (B20159) ring (C-ring) forms key hydrogen bonds. The introduction of a sulfate (B86663) group at the 2-O-position is likely to introduce new interactions, potentially with positively charged or polar residues within the binding site.
| Feature | Description | Key Interacting Residues (Hypothetical) |
| Binding Site | Interface of α- and β-tubulin subunits | - |
| A-Ring Interactions | Hydrophobic interactions | Val181, Leu248, Leu255, Ala316, Ala317 |
| C-Ring Interactions | Hydrogen bonding and polar interactions | Asn101, Thr179, Cys241, Lys254, Lys352 |
| Sulfate Group Interactions | Potential for strong electrostatic and hydrogen bond interactions | Positively charged residues (e.g., Lysine, Arginine) or polar residues (e.g., Serine, Threonine) in proximity |
It is hypothesized that the negatively charged sulfate group could significantly alter the binding affinity and specificity of the compound compared to its parent molecule, colchicine. The precise binding energy and orientation would need to be confirmed through dedicated docking studies of this compound.
Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govnih.gov MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.
For colchicine and its analogues, MD simulations have been employed to understand the conformational changes in tubulin upon ligand binding and to assess the stability of the docked poses. plos.org These simulations can track the movement of the ligand within the binding pocket and identify key residues that maintain the interaction over the simulation period.
In the context of this compound, an MD simulation would be invaluable to assess the stability of the interactions formed by the sulfate group. It would help to determine if the predicted hydrogen bonds and electrostatic interactions are maintained over time, contributing to a stable binding mode. The simulation could also reveal any induced conformational changes in the tubulin protein that might be unique to this sulfated analogue.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Colchicine Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. binghamton.edunih.gov By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.
Several QSAR studies have been performed on colchicine analogues to understand the structural requirements for potent anti-tubulin activity. binghamton.edunih.govresearchgate.net These studies have often highlighted the importance of the substitution pattern on the A- and C-rings for biological activity. For example, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been used to create predictive models based on the steric and electrostatic fields of the molecules. binghamton.edu
A QSAR analysis incorporating this compound would involve calculating a range of molecular descriptors for this compound and comparing them to a training set of known colchicine analogues. Key descriptors would likely include:
| Descriptor Type | Specific Descriptors | Relevance to this compound |
| Electronic | Partial charges, dipole moment, electrostatic potential | The highly polar sulfate group would significantly impact these descriptors. |
| Steric | Molecular volume, surface area, specific shape descriptors | The bulky sulfate group would alter the steric profile compared to other analogues. |
| Topological | Connectivity indices, shape indices | These descriptors capture the overall molecular architecture. |
| Hydrophobic | LogP (octanol-water partition coefficient) | The hydrophilic nature of the sulfate group would decrease the LogP value. |
Based on existing QSAR models, the introduction of the sulfate group is expected to have a pronounced effect on the predicted activity. The increased polarity and potential for strong electrostatic interactions could either enhance or detract from the anti-tubulin activity, depending on the specific requirements of the binding site.
De Novo Design and Virtual Screening for Novel Analogues with Desired Properties
De novo design and virtual screening are powerful computational tools for the discovery of novel drug candidates. nih.govresearchgate.net De novo design algorithms can generate novel molecular structures that fit within the constraints of a target binding site, while virtual screening involves searching large compound libraries for molecules that are predicted to bind to the target. nih.govacs.org
These approaches have been applied to the colchicine binding site of tubulin to identify novel scaffolds and derivatives with potential anti-tubulin activity. nih.govrsc.org For example, pharmacophore models based on the key features of known colchicine site inhibitors have been used to screen databases for new hits. nih.gov
Starting from the scaffold of this compound, de novo design algorithms could be employed to suggest modifications that might enhance its binding affinity or improve its pharmacokinetic properties. Virtual screening of compound libraries could also be performed to identify other sulfated compounds or molecules with similar electrostatic and steric properties that might bind to the colchicine site. This could lead to the discovery of entirely new classes of tubulin inhibitors.
Challenges and Future Research Directions for 2 Demethyl Colchicine 2 O Sulfate
Development of Highly Specific and Potent Analogues as Research Tools
To counter the issues of toxicity and resistance, a major focus of current research is the rational design and synthesis of highly specific and potent analogues. nih.govresearchgate.net A key strategy involves modifying the colchicine (B1669291) scaffold to increase its binding affinity for specific tubulin isotypes that are overexpressed in cancer cells, such as the βIII-tubulin isotype. nih.gov By selectively targeting tubulin isotypes prevalent in tumors, it is possible to enhance anti-cancer activity while minimizing effects on normal tissues, thus widening the therapeutic window. nih.gov
Researchers have successfully created double- and triple-modified colchicine derivatives, often altering the C-7 and C-10 positions, which have demonstrated higher cytotoxicity against cancer cell lines than the parent compound. nih.govresearchgate.net Some of these novel compounds have also shown an ability to overcome resistance in drug-resistant cell lines like LoVo/DX. nih.gov For example, one study identified a derivative, compound 14 , which not only had potent antiproliferative activity (IC₅₀ = 0.1–1.6 nM) but also showed a high selectivity index, making it a promising lead for further in vivo research. nih.gov Another novel analogue, known as Green 1 , demonstrated selectivity by inducing cell death in pancreatic cancer cells without affecting normal human fibroblasts, suggesting a different and more selective mechanism of action. plos.org Beyond cancer, derivatives have been specifically designed to target leukocytes for anti-inflammatory applications, resulting in compounds that are 10- to 100-fold more potent than colchicine at inhibiting neutrophil activation. nih.gov
Exploration of Novel Preclinical Applications and Cellular Targets
While the primary target of colchicine and many of its derivatives is the disruption of microtubule polymerization, research is uncovering novel applications and alternative cellular targets. nih.govplos.org The anti-cancer potential remains the main focus, with derivatives being evaluated for their ability to arrest the cell cycle and induce apoptosis. researchgate.net
However, emerging evidence suggests that not all colchicine analogues function solely through tubulin inhibition. The novel analogue Green 1 did not appear to affect tubulin polymerization, indicating a different molecular target. plos.org Instead, it was found to induce pro-death autophagy and necrosis in cancer cells and increase the production of reactive oxygen species (ROS) in their mitochondria. plos.org This points toward a new therapeutic strategy that could bypass traditional resistance mechanisms associated with tubulin-binding agents. Furthermore, the development of colchicine derivatives as potent immunosuppressants with improved pharmacokinetic properties highlights their potential in treating autoimmune and inflammatory diseases beyond gout. nih.govnih.gov These findings encourage a broader exploration of the colchicine scaffold for developing drugs against a wider range of cellular targets and diseases. nih.govnih.gov
Advancements in Synthetic and Analytical Methodologies for Complex Colchicine Derivatives
Progress in the development of colchicine derivatives is intrinsically linked to advancements in chemical synthesis and analytical techniques. Researchers are employing sophisticated strategies to create complex analogues with desired properties. A rational drug design approach, which uses computational modeling and molecular docking studies, is now commonly used to predict the binding affinity of potential derivatives to target proteins like tubulin isotypes before undertaking complex synthesis. researchgate.netnih.gov
Synthetic methodologies have also evolved. A notable advancement is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to create 1,2,3-triazole rings as bioisosteres of the amide group at the C-7 position. nih.gov This approach offers a robust way to generate a diverse library of compounds with potentially improved biological and pharmacokinetic properties. The synthesis process itself has been refined, for instance, by using stable reagents like imidazole-1-sulfonyl azide (B81097) to more efficiently create key azide intermediates required for further modifications. nih.gov These synthetic advancements are complemented by a suite of analytical methods, including various in vitro cytotoxicity assays against both cancer and non-cancerous cell lines to determine potency and selectivity, which are crucial for identifying promising drug candidates. nih.govnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 2-Demethyl Colchicine 2-O-Sulfate in plant extracts, and how do they ensure specificity?
- Methodological Answer : Enzyme-linked immunosorbent assay (ELISA) is a validated method for detecting structurally related colchicine analogs. For example, antibodies developed for colchicine detection in Gloriosa superba showed specificity against 2-demethyl colchicine, with cross-reactivity studies confirming minimal interference from analogs like colchicoside and trimethyl-colchicinic acid . To ensure specificity, researchers should:
- Pre-treat samples with solid-phase extraction to remove interfering compounds.
- Validate assays using spiked recovery experiments and orthogonal methods (e.g., HPLC or LC-MS).
- Reference cross-reactivity data from structurally similar compounds (e.g., colchiceine, demecoline) to confirm antibody selectivity .
Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer : Stability studies should replicate conditions such as photolysis, pH variations, and thermal stress. For photolytic degradation:
- Use tungsten lamps (300–700 nm) and UV lamps (254 nm) to simulate sunlight exposure, as demonstrated in colchicine photolysis studies .
- Employ quartz containers to minimize light penetration loss during UV irradiation.
- Quantify degradation products using UV-Vis spectroscopy or HPLC, with kinetic modeling (e.g., pseudo-first-order kinetics) to determine half-lives .
Q. What synthetic routes are documented for this compound, and what are their key intermediates?
- Methodological Answer : Synthesis typically involves demethylation of colchicine derivatives followed by sulfation. Key steps include:
- Selective demethylation using reagents like HCl in hexafluoroisopropanol (HFIP) to yield 2-demethyl intermediates .
- Sulfation via sulfotransferase enzymes or chemical sulfonation agents (e.g., sulfur trioxide complexes).
- Purification using reverse-phase chromatography to isolate the sulfate conjugate .
Advanced Research Questions
Q. How should researchers address discrepancies in reported degradation kinetics of this compound across studies?
- Methodological Answer :
- Standardization : Replicate experiments under controlled conditions (e.g., identical light intensity, solvent systems) to isolate variables.
- Multi-technique validation : Combine HPLC, LC-MS, and NMR to confirm degradation pathways and quantify intermediates.
- Matrix effects : Account for differences in plant extract composition or synthetic matrices, which may alter degradation rates .
Q. What strategies mitigate cross-reactivity in immunoassays when analyzing this compound alongside structurally similar analogs?
- Methodological Answer :
- Antibody engineering : Develop monoclonal antibodies with higher specificity by immunizing with 2-demethyl colchicine-BSA conjugates .
- Pre-analytical purification : Use size-exclusion chromatography or immunoaffinity columns to remove cross-reactive compounds.
- Orthogonal confirmation : Validate results with LC-MS/MS, leveraging high-resolution mass spectrometry to distinguish between analogs .
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral resolution : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) during HPLC purification.
- Catalytic asymmetry : Use enantioselective catalysts (e.g., AgBF₄ in HFIP) to favor the desired stereoisomer during demethylation .
- Circular dichroism (CD) validation : Confirm enantiomeric excess via CD spectroscopy or X-ray crystallography .
Q. What methodologies are effective for impurity profiling of this compound in complex matrices?
- Methodological Answer :
- LC-HRMS : High-resolution mass spectrometry identifies impurities with ppm-level accuracy.
- Data preprocessing : Apply noise reduction and baseline correction to enhance signal clarity (see table below) .
- Statistical integration : Use multivariate analysis (e.g., PCA) to correlate impurity levels with synthesis conditions.
| Data Analysis Component | Application to Impurity Profiling |
|---|---|
| Chromatographic Peak Detection | Identify retention times of impurities vs. target |
| Mass Spectral Peak Picking | Assign molecular formulas to unknown peaks |
| Metabolomics Data Integration | Cross-reference with synthetic byproduct libraries |
| Statistical Analysis | Compare impurity levels across batches |
Reproducibility and Documentation
Q. What documentation standards are critical for ensuring reproducibility in synthesizing this compound?
- Methodological Answer :
- Experimental protocols : Detail reaction conditions (solvent, temperature, catalyst ratios) and purification steps .
- Characterization data : Provide NMR (¹H, ¹³C), HRMS, and HPLC chromatograms to confirm compound identity and purity ≥95% .
- Batch records : Log deviations (e.g., incomplete demethylation) and corrective actions to aid troubleshooting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
